molecular formula C25H25ClN4O5 B2886786 Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-26-1

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2886786
CAS No.: 899943-26-1
M. Wt: 496.95
InChI Key: SHPUSUFNOYHYAN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is functionalized with various substituents that contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones to form the pyridazine ring.

    Functionalization: Introduction of the 2-chlorophenyl group through electrophilic aromatic substitution.

    Esterification: Formation of the ethyl ester group.

    Attachment of the Piperazine Moiety: Coupling reactions to attach the 4-phenylpiperazine group.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

  • Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-methylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-ethylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate

Comparison:

  • Structural Differences: Variations in the substituents on the piperazine ring (e.g., methyl, ethyl groups).
  • Chemical Properties: Differences in solubility, stability, and reactivity due to the nature of the substituents.
  • Biological Activity: Potential differences in pharmacokinetics and pharmacodynamics, influencing their efficacy and safety profiles.

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O5/c1-2-34-25(33)24-21(16-22(31)30(27-24)20-11-7-6-10-19(20)26)35-17-23(32)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPUSUFNOYHYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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